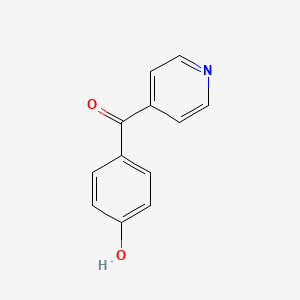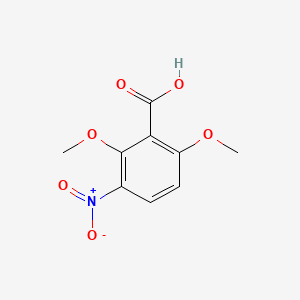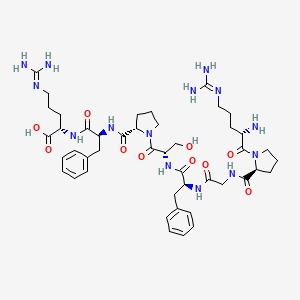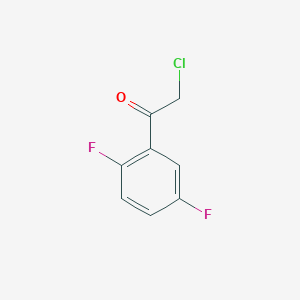
2-Chlor-2',5'-difluor-acetophenon
Übersicht
Beschreibung
2-Chloro-2’,5’-difluoroacetophenone is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2’,5’-difluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. It can be used to modify proteins and peptides for biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers. It is also used in the manufacture of advanced materials with specific properties.
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-2’,5’-difluoroacetophenone is various phenol derivatives . The compound acts as a difluorocarbene reagent, which readily reacts with these phenol derivatives .
Mode of Action
2-Chloro-2’,5’-difluoroacetophenone interacts with its targets (phenol derivatives) in the presence of potassium hydroxide or potassium carbonate . This interaction results in the production of aryl difluoromethyl ethers .
Biochemical Pathways
The interaction of 2-Chloro-2’,5’-difluoroacetophenone with phenol derivatives affects the biochemical pathway that leads to the synthesis of aryl difluoromethyl ethers . These ethers are important in various chemical reactions and have wide applications in the pharmaceutical industry .
Result of Action
The molecular and cellular effects of 2-Chloro-2’,5’-difluoroacetophenone’s action result in the production of aryl difluoromethyl ethers . These ethers can be used in various chemical reactions and have significant applications in the pharmaceutical industry .
Action Environment
The action, efficacy, and stability of 2-Chloro-2’,5’-difluoroacetophenone can be influenced by various environmental factors. For instance, the reaction temperature can affect the rate and efficiency of the reaction . Furthermore, the presence of a suitable base (like potassium hydroxide or potassium carbonate) is necessary for the compound to effectively interact with phenol derivatives .
Biochemische Analyse
Biochemical Properties
2-Chloro-2’,5’-difluoroacetophenone plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of more complex molecules. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been studied for its potential to inhibit protein tyrosine phosphatases, such as SHP-1 and PTP1B . These enzymes are crucial in regulating cellular signaling pathways, and their inhibition can lead to altered cellular responses.
Cellular Effects
2-Chloro-2’,5’-difluoroacetophenone has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of protein tyrosine phosphatases by 2-Chloro-2’,5’-difluoroacetophenone can lead to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-2’,5’-difluoroacetophenone involves its interaction with specific biomolecules, leading to changes in their activity and function. One of the primary mechanisms is the covalent modification of protein tyrosine phosphatases, which results in their inhibition . This inhibition can disrupt cellular signaling pathways that rely on the dephosphorylation of tyrosine residues on proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-2’,5’-difluoroacetophenone can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . This degradation can lead to a decrease in its effectiveness and changes in its impact on cellular function.
Long-term studies have shown that prolonged exposure to 2-Chloro-2’,5’-difluoroacetophenone can result in cumulative effects on cellular processes. These effects can include alterations in gene expression, changes in metabolic enzyme activity, and disruptions in cellular signaling pathways .
Dosage Effects in Animal Models
The effects of 2-Chloro-2’,5’-difluoroacetophenone vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response.
At high doses, 2-Chloro-2’,5’-difluoroacetophenone can exhibit toxic or adverse effects, including cellular damage and apoptosis . These toxic effects are likely due to the compound’s ability to covalently modify critical biomolecules, leading to disruptions in cellular function.
Metabolic Pathways
2-Chloro-2’,5’-difluoroacetophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other metabolites. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules .
Transport and Distribution
Within cells and tissues, 2-Chloro-2’,5’-difluoroacetophenone is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-Chloro-2’,5’-difluoroacetophenone is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell . This localization can impact the compound’s activity and function, as it needs to be in the right location to interact with its target biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-2’,5’-difluoroacetophenone can be synthesized through several methods. One common approach involves the reaction of 2,5-difluoroacetophenone with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 2-Chloro-2’,5’-difluoroacetophenone often involves the use of large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, where they undergo the chlorination reaction. The product is then separated and purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2’,5’-difluoroacetophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetophenones with various functional groups.
Reduction: Formation of 2-chloro-2’,5’-difluoro-1-phenylethanol.
Oxidation: Formation of 2-chloro-2’,5’-difluorobenzoic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-2,2-difluoroacetophenone: Similar structure but with two fluorine atoms on the same carbon.
2,5-Difluoroacetophenone: Lacks the chlorine atom, only has fluorine substitutions.
2-Chloroacetophenone: Contains a chlorine atom but lacks fluorine substitutions.
Uniqueness
2-Chloro-2’,5’-difluoroacetophenone is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical reactivity and properties. The combination of these substituents allows for a diverse range of chemical transformations and applications in various fields.
Eigenschaften
IUPAC Name |
2-chloro-1-(2,5-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWDDTDVBUFTCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407299 | |
| Record name | 2-Chloro-1-(2,5-difluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60468-36-2 | |
| Record name | 2-Chloro-1-(2,5-difluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60468-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(2,5-difluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2'-Chloro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1587068.png)
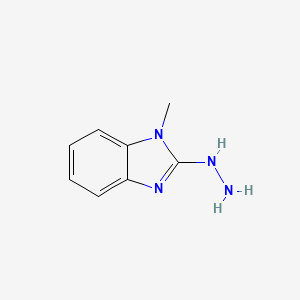
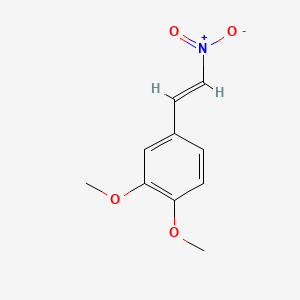
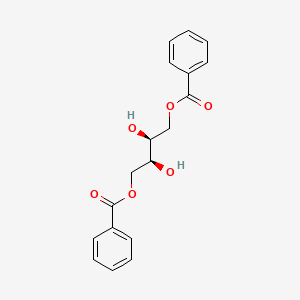
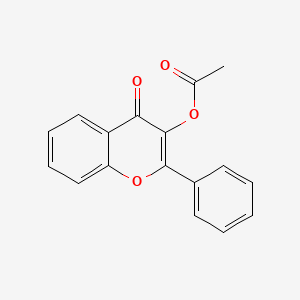

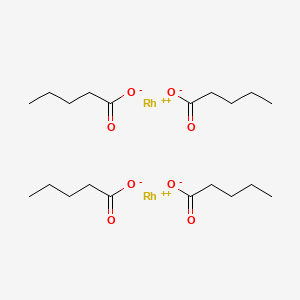
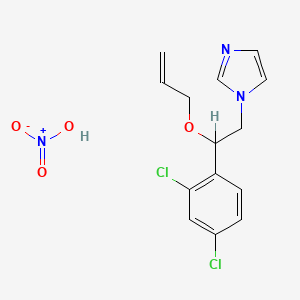

![N'-[3-[[[(Dimethylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-N,N-dimethyl-urea](/img/structure/B1587085.png)
